BenchChemオンラインストアへようこそ!

Nicaraven dihydrochloride

Radioprotection Cancer Metastasis Radiotherapy

Selective hydroxyl radical scavenger (·OH rate constant 3.4×10⁹ M⁻¹ s⁻¹) with proven radioprotection in fractionated low-dose models and 100% survival benefit in large-animal hepatic ischemia-reperfusion. Uniquely suppresses radiation-induced metastasis, differentiating it from broad-spectrum agents. For precise ·OH pathway studies and preclinical transplant research.

Molecular Formula C15H18Cl2N4O2
Molecular Weight 357.2 g/mol
CAS No. 1158520-62-7
Cat. No. B12733929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicaraven dihydrochloride
CAS1158520-62-7
Molecular FormulaC15H18Cl2N4O2
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C15H16N4O2.2ClH/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12;;/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21);2*1H
InChIKeyOBORDVXFXYGFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicaraven dihydrochloride Procurement: A Distinct Hydroxyl Radical-Specific Scavenger for Radioprotection and Ischemia-Reperfusion Research


Nicaraven dihydrochloride (CAS 1158520-62-7) is the dihydrochloride salt form of nicaraven (AVS), a chemically synthesized small molecule (C₁₅H₁₈Cl₂N₄O₂, MW 357.2) that functions as a hydroxyl radical-specific scavenger [1]. Unlike broad-spectrum antioxidants, nicaraven demonstrates high selectivity for hydroxyl radicals (·OH) with a reported kinetic constant of 3.4 × 10⁹ M⁻¹ s⁻¹ in an aqueous dimethyl sulfoxide-xanthine oxidase-hypoxanthine-Fe system [2]. The compound has been evaluated clinically in a multicenter, placebo-controlled double-blind trial for delayed ischemic neurological deficits following aneurysmal subarachnoid hemorrhage (n=162 patients, 4 g/day intravenous infusion) [3], and preclinically in models of radiation injury, ischemia-reperfusion, and inflammation.

Why Nicaraven dihydrochloride Cannot Be Substituted with Generic Free Radical Scavengers


Substitution of nicaraven dihydrochloride with other free radical scavengers introduces substantial experimental variability because radical-scavenging profiles differ fundamentally across compounds in this class. Nicaraven eliminates hydroxyl radicals via hydrogen atom donation from its amide structure, whereas edaravone scavenges a broader range of radical species including peroxynitrite but does not react with superoxide anion radicals or hydroperoxides [1]. Amifostine, a commercial radioprotective agent, shares radioprotective properties but lacks nicaraven's capacity to suppress radiation-induced metastasis [2]. Additionally, nicaraven possesses a unique intramolecular hydrogen bond forming a 7-membered ring resembling 1H-1,4-benzodiazepines, which may contribute to blood-brain barrier penetration distinct from other scavengers [3]. These mechanistic and structural differences produce divergent experimental outcomes in radiation oncology, ischemia-reperfusion, and inflammation models.

Nicaraven dihydrochloride Comparative Performance Data for Scientific Procurement Decisions


Nicaraven vs. Amifostine: Differential Suppression of Radiation-Induced Lung Metastasis

In a direct head-to-head comparison using experimental and spontaneous metastasis models in mice, nicaraven significantly reduced the number of tumors in irradiated lungs, whereas amifostine did not [1]. Both compounds had limited effects on radiosensitivity of Lewis lung carcinoma cells in vitro and radiation-induced tumor growth inhibition in vivo, indicating that the differential effect was specific to the metastatic process [1].

Radioprotection Cancer Metastasis Radiotherapy

Nicaraven vs. Edaravone: Distinct Radical Scavenging Selectivity Profiles

Comparative characterization of radical-scavenging mechanisms demonstrates that nicaraven eliminates hydroxyl radicals specifically by donating a hydrogen atom from its amide structure [1]. In contrast, edaravone scavenges a broad range of radical species and peroxynitrite but does not react with superoxide anion radicals or hydroperoxides [1].

Oxidative Stress Free Radical Biology Antioxidant Screening

Nicaraven Hydroxyl Radical Scavenging: Quantified Kinetic Constant for Reaction Rate Determination

The kinetic constant of nicaraven with the hydroxyl radical was quantified using a dimethyl sulfoxide-xanthine oxidase-hypoxanthine-Fe system, yielding a value of 3.4 × 10⁹ M⁻¹ s⁻¹ [1]. Structurally related compounds were also investigated, revealing that the amide group plays an important role in the reaction with the hydroxyl radical [1].

Reaction Kinetics Radical Scavenging Analytical Chemistry

Nicaraven in Hepatic Ischemia-Reperfusion: Survival Benefit vs. Untreated Control

In a canine model of warm hepatic ischemia (two-hour total hepatic vascular exclusion), nicaraven treatment (2 mg/kg/min intravenously for 60 minutes before ischemia and for 3 hours starting 30 minutes before reperfusion) significantly improved two-week survival rates compared to untreated controls [1]. Nicaraven also inhibited lipid peroxidation in the liver, improved hepatic and systemic hemodynamics and energy metabolism, and suppressed liver enzyme release, endothelin-1 elevation, histologic damage, and neutrophil infiltration [1].

Liver Transplantation Ischemia-Reperfusion Injury Organ Preservation

Nicaraven Radioprotection of Hematopoietic Stem/Progenitor Cells: Quantified Recovery vs. Placebo

In a sequential low-dose radiation exposure model (50 mGy γ-ray daily for 30 days, cumulative 1.5 Gy), nicaraven administration increased the number of c-kit⁺ stem/progenitor cells in bone marrow and peripheral blood, achieving a recovery rate of 60-90% relative to age-matched non-irradiated healthy mice [1]. The colony-forming capacity from hematopoietic stem/progenitor cells was completely protected with nicaraven treatment [1]. Post-radiation nicaraven administration also significantly decreased DNA damage in hematopoietic stem/progenitor cells and reduced urinary 8-oxo-2′-deoxyguanosine levels compared to placebo [2].

Radioprotection Hematopoietic Stem Cells Radiation Injury

Nicaraven Suppression of TNFα-Induced Endothelial Inflammation: Multi-Cytokine Downregulation

In human umbilical vein endothelial cells (HUVECs), nicaraven significantly reduced TNFα-induced mRNA expression of multiple adhesion molecules and pro-inflammatory cytokines, including VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, and IL-8 [1]. Mechanistically, nicaraven prevented TNFα-induced activation of the NF-κB signaling pathway by suppressing phosphorylation of NF-κB p65, IκBα, and IKKα/β, stabilizing IκBα, and inhibiting p65 nuclear translocation [1].

Endothelial Biology Inflammation NF-κB Signaling

Nicaraven dihydrochloride Application Scenarios Based on Validated Differentiation Evidence


Radioprotection Studies Requiring Anti-Metastatic Activity

Based on direct comparative evidence that nicaraven but not amifostine significantly reduces radiation-induced lung metastasis [1], nicaraven is the preferred radioprotective agent for studies investigating radiation-induced metastatic processes, particularly in models where the inflammatory response to radiation contributes to tumor dissemination. Researchers should use nicaraven dihydrochloride when experimental endpoints include both normal tissue protection and suppression of therapy-induced metastasis.

Hydroxyl Radical-Specific Scavenging with Defined Kinetics

In experimental systems where hydroxyl radical (·OH) is the primary reactive oxygen species of interest, nicaraven provides hydroxyl radical-specific scavenging via hydrogen atom donation from its amide structure [2], with a quantified kinetic constant of 3.4 × 10⁹ M⁻¹ s⁻¹ [3]. This specificity distinguishes nicaraven from broad-spectrum scavengers like edaravone and enables precise mechanistic studies of ·OH-mediated injury pathways.

Hepatic Ischemia-Reperfusion Injury Models Requiring Survival Endpoints

In preclinical liver transplantation and hepatic ischemia-reperfusion studies, nicaraven demonstrates a statistically significant survival benefit (100% vs. 25% two-week survival, P < .01) in a large animal (beagle dog) model [4]. This survival advantage, combined with multi-parameter protection (lipid peroxidation inhibition, improved hemodynamics, suppressed liver enzymes), makes nicaraven a strong candidate for studies evaluating interventions to attenuate liver injury from warm ischemia.

Radiation-Induced Hematopoietic Injury Models with Low-Dose Sequential Exposures

For studies modeling fractionated or sequential low-dose radiation exposure (e.g., cumulative 1.5 Gy over 30 days), nicaraven provides quantifiable protection of hematopoietic stem/progenitor cells, achieving 60-90% recovery of c-kit⁺ stem cells relative to healthy controls and complete protection of colony-forming function [5]. Post-radiation administration also reduces DNA damage and urinary 8-oxo-2′-deoxyguanosine levels [6], supporting its use in long-term radiation injury studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicaraven dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.